molecular formula C17H20N6O B2831685 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2320953-83-9

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2831685
CAS No.: 2320953-83-9
M. Wt: 324.388
InChI Key: XHSCDXQHLDRECP-UHFFFAOYSA-N
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Description

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a cyano group and a piperidine ring linked to a dimethylpyrimidine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate diamines and diketones under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Synthesis of the Dimethylpyrimidine Moiety: This involves the cyclization of appropriate precursors, often using reagents like formamidine acetate and acetic anhydride.

    Ether Linkage Formation: The ether linkage between the dimethylpyrimidine and piperidine rings can be formed through nucleophilic substitution reactions, typically using alkyl halides and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amino derivatives of the pyrazine ring.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.

    DNA Interaction: The compound might interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.

    3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-methanol: Similar structure but with a hydroxymethyl group instead of a cyano group.

Uniqueness

The presence of the cyano group in 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile imparts unique reactivity and potential biological activity compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for synthetic and medicinal applications.

Properties

IUPAC Name

3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-12-13(2)21-11-22-17(12)24-10-14-3-7-23(8-4-14)16-15(9-18)19-5-6-20-16/h5-6,11,14H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSCDXQHLDRECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=CN=C3C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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